Ac-RYYRIK-NH2 Ac-RYYRIK-NH2 High affinity ligand for the NOP site (Ki = 1.5 nM). Antagonizes nociceptin-stimulated GTP binding in rat brain and the chronotropic effect of nociceptin on rat cardiomyocytes. However, displays potent agonist properties in vivo, inhibiting locomotor activity in mice.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20747200
InChI: InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Molecular Formula: C44H70N14O9
Molecular Weight: 939.1 g/mol

Ac-RYYRIK-NH2

CAS No.:

VCID: VC20747200

Molecular Formula: C44H70N14O9

Molecular Weight: 939.1 g/mol

* For research use only. Not for human or veterinary use.

Ac-RYYRIK-NH2 -

Description

Molecular Formula and Weight

  • Molecular Formula: C₄₄H₇₀N₁₄O₉

  • Molecular Weight: 939.14 g/mol

Structural Representation

Ac-RYYRIK-NH2 is composed of the following amino acid sequence:

  • Sequence: Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2

The peptide is characterized by an acetyl group at the N-terminus and an amide group at the C-terminus, which are crucial for its biological activity.

Synonyms

  • Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2

  • CHEMBL437723

  • CAS Number: 200959-48-4

Mechanism of Action

Ac-RYYRIK-NH2 functions primarily as an antagonist of the nociceptin receptor (ORL1). Research indicates that it inhibits the biological activities associated with nociceptin, which is known to contribute to hyperalgesia (increased sensitivity to pain) .

Pharmacological Studies

Research has shown that Ac-RYYRIK-NH2 can effectively antagonize nociceptin-induced effects in vivo, suggesting its potential use in pain management therapies .

In Vitro and In Vivo Evaluations

A study focused on the antagonistic properties of Ac-RYYRIK-NH2 revealed promising results:

  • It was effective in reducing nociceptin-induced hyperalgesia in rat models.

  • The peptide's design allows for further modifications to optimize its efficacy and selectivity against nociceptin receptors .

Comparative Studies

In comparative studies with other peptides targeting similar receptors, Ac-RYYRIK-NH2 demonstrated unique binding characteristics and a distinct mechanism of action compared to traditional opioid receptors .

Product Name Ac-RYYRIK-NH2
Molecular Formula C44H70N14O9
Molecular Weight 939.1 g/mol
IUPAC Name (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide
Standard InChI InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
Standard InChIKey WBBBVZGQADABSU-RERZDIOCSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Canonical SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Sequence RYYRIK
PubChem Compound 9963005
Last Modified Apr 15 2024

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